molecular formula C11H13NO4 B092488 Butyl 4-nitrobenzoate CAS No. 120-48-9

Butyl 4-nitrobenzoate

Cat. No.: B092488
CAS No.: 120-48-9
M. Wt: 223.22 g/mol
InChI Key: DVTGVOHTTDVRJF-UHFFFAOYSA-N
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Description

Butyl 4-nitrobenzoate, also known as this compound, is an organic compound with the molecular formula C11H13NO4. It is a butyl ester of 4-nitrobenzoic acid and is characterized by its yellow crystalline appearance. This compound is used in various chemical syntheses and has applications in different scientific fields .

Safety and Hazards

When handling Butyl 4-nitrobenzoate, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Relevant Papers

One relevant paper retrieved is titled "The crystal structure of 4- (pyren-1-yl)butyl-4-nitrobenzoate, C" . This paper likely discusses the crystal structure of a compound similar to this compound, which could provide insights into its physical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to reflux at around 120°C for several hours, followed by purification steps to isolate the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Butyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of butyl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-nitrobenzoic acid and butanol. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by a catalyst .

Comparison with Similar Compounds

  • Ethyl 4-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Propyl 4-nitrobenzoate

Comparison: Butyl 4-nitrobenzoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. For example, the butyl ester has a higher boiling point and different solubility characteristics, making it suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

butyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTGVOHTTDVRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152643
Record name Butyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-48-9
Record name Benzoic acid, 4-nitro-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 4-nitrobenzoate
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Record name Butyl 4-nitrobenzoate
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Record name Butyl 4-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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